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Compound of Interest

Compound Name: Cyano radical

Cat. No.: B1235096 Get Quote

A detailed comparison of the 1-cyano propargyl radical (HCCCHCN) and the 3-cyano propargyl

radical (CH2C3N) in the interstellar medium, supported by observational and theoretical data.

The vast, cold expanse of interstellar space hosts a surprisingly complex array of molecules,

including reactive species known as radicals. Among these, the cyano propargyl radical

(H₂C₃N) has garnered significant attention from astrochemists. The recent detections of two of

its isomers, the 1-cyano propargyl radical (HCCCHCN) and the 3-cyano propargyl radical

(CH₂C₃N), in the Taurus Molecular Cloud (TMC-1) have provided a unique opportunity to probe

the chemical and physical conditions of such environments.[1][2][3] This guide provides a

comparative overview of these two key isomers, presenting observational data, theoretical

calculations, and the experimental methodologies used to study them.

Quantitative Data Summary
The following table summarizes the key observational and calculated parameters for the two

isomers of the cyano propargyl radical detected in the cold dark cloud TMC-1.
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Property
1-Cyano Propargyl
Radical
(HCCCHCN)

3-Cyano Propargyl
Radical (CH₂C₃N)

Reference(s)

Column Density

(cm⁻²)
(2.2 ± 0.2) × 10¹¹ (1.6 ± 0.4) × 10¹¹ [1][2][4]

Rotational

Temperature (K)
7 ± 1

Not explicitly stated

for this isomer, but the

environment is ~10K

[1][2]

Abundance Ratio

(HCCCHCN/CH₂C₃N)
1.4 - [1][3][5]

Relative Energy (kJ

mol⁻¹)
+1.75 (less stable) 0 (more stable) [4]

Partition Function (at

10 K)
9462 1718 (ortho species) [2][4]

Experimental and Computational Protocols
The detection and characterization of these radical isomers in interstellar space are the result

of a combination of astronomical observations, laboratory spectroscopy, and theoretical

calculations.

Astronomical Observations
The interstellar detection of both HCCCHCN and CH₂C₃N was achieved through radio

astronomy, specifically by observing their rotational transitions.

Telescopes: The primary instrument used for these detections was the Yebes 40m telescope,

as part of the QUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1

Environment) line survey.[1][2] The GOTHAM (GBT Observations of TMC-1: Hunting for

Aromatic Molecules) project, using the Robert C. Byrd 100 m Green Bank Telescope, has

also been instrumental in identifying complex molecules in this region.[6][7]

Methodology: Astronomers point these large radio telescopes towards molecular clouds like

TMC-1 and scan a wide range of frequencies. The molecules within the cloud emit radiation
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at specific frequencies corresponding to transitions between their rotational energy levels. By

matching the observed spectral lines to the known frequencies of a particular molecule from

laboratory measurements, a positive identification can be made. For the 1-cyano propargyl

radical, a total of seven rotational transitions with multiple hyperfine components were

detected in the 31.0–50.4 GHz range.[1][2]

Data Analysis: The column densities and rotational temperatures are derived from the

observed line intensities using models that assume local thermodynamic equilibrium (LTE).

Markov-Chain Monte Carlo (MCMC) simulations are often employed to analyze the spectral

data and determine the best-fit physical parameters.[6][7]

Laboratory Spectroscopy
The astronomical detections would not be possible without prior characterization of the

molecules in the laboratory.

Radical Generation: In the lab, unstable radicals like the cyano propargyl isomers are

generated in the gas phase. This can be achieved, for example, through an electrical

discharge through a precursor gas mixture.

Spectroscopic Measurement: The rotational spectra of the generated radicals are then

measured with high precision using techniques like Fourier-transform microwave

spectroscopy. The precise transition frequencies, along with other spectroscopic constants

such as rotational and centrifugal distortion constants, are determined. These laboratory data

provide the "fingerprint" for the astronomical search.

Theoretical Calculations
Computational chemistry plays a crucial role in understanding the properties of these isomers

and their formation pathways.

Relative Energies: The relative stability of the isomers is determined using high-level

quantum chemical calculations. Methods such as coupled-cluster with single, double, and

perturbative triple excitations (CCSD(T)) with large basis sets (e.g., cc-pCVQZ) are used to

compute the energies of the different isomeric structures.[4] These calculations have shown

that the CH₂C₃N isomer is slightly more stable than HCCCHCN by 1.75 kJ mol⁻¹.[4]
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Formation Pathways: Theoretical calculations are also used to investigate the potential

chemical reactions that could lead to the formation of these radicals in interstellar conditions.

For instance, the reaction between a carbon atom and vinyl cyanide (CH₂CHCN) has been

studied using both theoretical calculations and crossed molecular beam experiments.[2][8][9]

[10] These studies help to elucidate the reaction dynamics and predict the branching ratios

for the formation of different isomers.

Astrochemical Modeling: The abundances of the isomers are simulated using astrochemical

models that incorporate large networks of chemical reactions. The UMIST database is a

common resource for these models.[2][8] By comparing the model predictions with the

observed abundances, astrochemists can test their understanding of the chemical processes

occurring in interstellar clouds.

Visualizations
The following diagrams illustrate the proposed formation pathways and the relative energy of

the two cyano propargyl radical isomers.
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Reactants

Isomers

C
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Caption: Proposed formation pathways for the cyano propargyl radical isomers.
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Relative Energy (kJ mol⁻¹)
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Caption: Relative energy levels of the two cyano propargyl radical isomers.

Concluding Remarks
The near-equal abundances of the 1-cyano and 3-cyano propargyl radicals in TMC-1, despite

the slightly higher stability of the latter, suggest that their formation is governed by chemical

kinetics rather than thermodynamics.[1][3] The primary formation route is believed to be the

reaction of atomic carbon with vinyl cyanide, which is predicted to produce both isomers with

similar efficiency.[2][8]

The study of these isomers provides valuable insights into the fundamental processes of

molecule formation in the interstellar medium. The interplay of astronomical observation,

laboratory experimentation, and theoretical modeling continues to be a powerful approach for

unraveling the complexities of astrochemistry. Future research, including the potential detection

of other H₂C₃N isomers and the refinement of chemical models, will further illuminate the

chemical evolution of our galaxy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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